REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[NH2:5].C([O:13][CH:14]=[C:15]([C:21]#[N:22])[C:16](OCC)=O)C.C1(OC2C=CC=CC=2)C=CC=CC=1.C1(C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1.CCCCCC.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:6]([C:14](=[O:13])[C:15]([C:21]#[N:22])=[CH:16][NH:5]2)=[CH:7][C:8]=1[O:9][CH3:10]
|
Name
|
|
Quantity
|
15.31 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1OC
|
Name
|
|
Quantity
|
18.36 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled on an ice bath
|
Type
|
CUSTOM
|
Details
|
The solids are collected
|
Type
|
WASH
|
Details
|
washing with hexane
|
Type
|
CUSTOM
|
Details
|
to provide a first crop of 26.10 g
|
Type
|
TEMPERATURE
|
Details
|
This mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
FILTRATION
|
Details
|
The solids are collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C2C(C(=CNC2=C1)C#N)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 624 mg | |
YIELD: CALCULATEDPERCENTYIELD | 2.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |